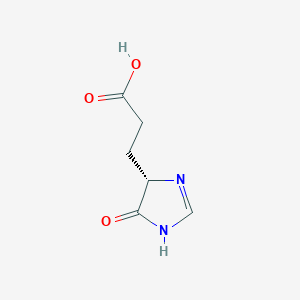
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid is a member of imidazoles. It is a conjugate acid of a 5-(2-carboxylatoethyl)-4-oxo-4,5-dihydro-1H-imidazol-5-ide.
Scientific Research Applications
1. Crystallography and Molecular Structure
- (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate : This compound, closely related to the one , has a zwitterionic structure with intermolecular hydrogen bonds, useful in studying molecular interactions and crystal structures (Okabe & Adachi, 1999).
2. Synthesis and Transformation
- Synthesis of 1H-imidazole 3-oxides : Research on creating new optically active 1H-imidazole 3-oxides demonstrates the versatility of similar imidazole compounds in synthesizing diverse chemical structures (Jasiński et al., 2008).
- Bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) : Another closely related compound, used in coordination chemistry, shows potential in creating complex molecular frameworks (Okabe & Adachi, 1999).
3. Anticancer and Antimicrobial Activity
- Thiazolone derivatives study : Compounds with structural similarity to (S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid have been examined for their anticancer and antimicrobial potentials, showcasing the therapeutic possibilities of such structures (Pansare et al., 2019).
4. Biochemical Analysis and Detection
- Gas chromatographic methods : Derivatives of imidazolinone, similar in structure, have been used to develop efficient gas chromatographic methods for the analysis of herbicides, indicating applications in analytical chemistry (Anisuzzaman et al., 2000).
properties
Product Name |
(S)-3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-[(4S)-5-oxo-1,4-dihydroimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11)/t4-/m0/s1 |
InChI Key |
HEXMLHKQVUFYME-BYPYZUCNSA-N |
Isomeric SMILES |
C1=N[C@H](C(=O)N1)CCC(=O)O |
Canonical SMILES |
C1=NC(C(=O)N1)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



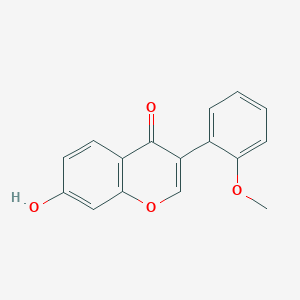
![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)



![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)
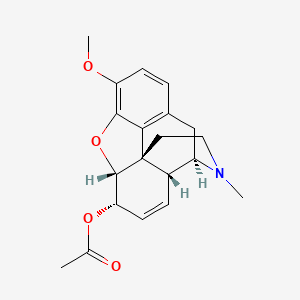

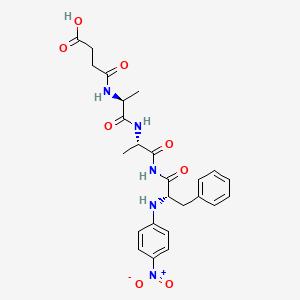
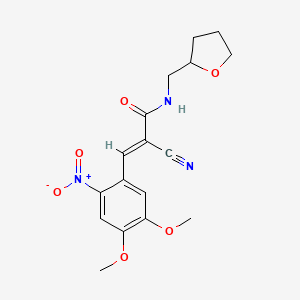
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)


![[11C]Phno](/img/structure/B1236458.png)